delta14-Triamcinolone acetonide

Übersicht

Beschreibung

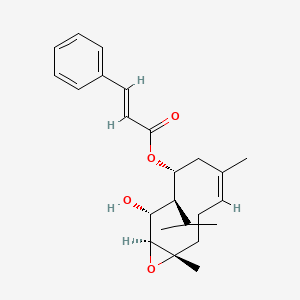

Delta14-Triamcinolone acetonide is a molecule that contains a total of 60 atoms, including 29 Hydrogen atoms, 24 Carbon atoms, 6 Oxygen atoms, and 1 Fluorine atom . It also contains a total of 64 bonds, including 35 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and various ring structures .

Synthesis Analysis

The synthesis of delta14-Triamcinolone acetonide involves various analytical methods such as High-Performance Liquid Chromatography (HPLC) and spectrofluorimetric methods . A study reported the development of a simple, rapid, precise, and accurate high-performance chromatography method for simultaneous estimation of Nystatin and Triamcinolone acetonide in a synthetic mixture .

Molecular Structure Analysis

The molecular structure of delta14-Triamcinolone acetonide is complex, with multiple ring structures, including two five-membered rings, three six-membered rings, one eight-membered ring, one nine-membered ring, two ten-membered rings, and one twelve-membered ring . A high-resolution crystal structure of the glucocorticoid receptor in complex with triamcinolone acetonide has been reported .

Chemical Reactions Analysis

Triamcinolone acetonide is a synthetic glucocorticosteroid with immunosuppressive and anti-inflammatory properties. It binds to a specific cytosolic glucocorticoid receptor and then interacts with the glucocorticoid receptor response element on DNA, modifying gene expression . Pharmacokinetic studies have shown that the biological effect of triamcinolone acetonide is equivalent to that of triamcinolone hexacetonide if used at double the dosage .

Physical And Chemical Properties Analysis

In the formulation design and development of triamcinolone acetonide, different inactive substances have been used at different stages in different proportions during the manufacturing procedure . Excellent physical and chemical properties like physical appearance, pH, specific gravity, viscosity, re-suspendability, sedimentation volume have been accomplished to meet the requirements of the eye treatment products .

Wissenschaftliche Forschungsanwendungen

Analytical Applications in Pharmaceuticals

Triamcinolone Acetonide is used as a pharmaceutical secondary standard and certified reference material for analytical applications, including pharma release testing, method development for qualitative and quantitative analyses, and calibration requirements .

Ophthalmology: Treatment of Diabetic Macular Edema

Formulations containing Triamcinolone Acetonide are utilized in the treatment of diabetic macular edema. It is administered intravitreally to suppress allergic, inflammatory, and immune responses related to this condition .

Steroid-Induced Glaucoma Management

This compound decreases outflow facility in a mouse model of steroid-induced glaucoma when administered subconjunctivally, suggesting potential applications in managing this condition .

Oral Health: Relief of Mouth Sores

Triamcinolone Acetonide provides relief from the discomfort of mouth sores, indicating its use in oral health applications .

Gastroenterology: Prevention of Esophageal Stricture

Studies suggest that endoscopic triamcinolone injection is effective in preventing esophageal stricture after endoscopic submucosal dissection (ESD), with a lower incidence of stenosis and fewer requirements for endoscopic balloon dilation .

Impact on Human Mesenchymal Stem Cells (MSCs)

Research indicates that Triamcinolone Acetonide impairs the growth of bone marrow-derived human MSCs and promotes adipocyte infiltration, which could affect healing and recovery processes .

Safety And Hazards

Triamcinolone acetonide is suspected of causing cancer. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical attention/advice if exposed or concerned .

Zukünftige Richtungen

Triamcinolone acetonide is the most frequently used intraocular synthetic corticosteroid. Using nanoparticle-based triamcinolone acetonide delivery systems has been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases . A controlled clinical study on the efficacy and safety of periocular triamcinolone acetonide injection for treating ocular myasthenia gravis has been reported .

Eigenschaften

IUPAC Name |

(1S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIASJPXEBODFKN-VZFRDGCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155055 | |

| Record name | delta14-Triamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta14-Triamcinolone acetonide | |

CAS RN |

1260149-96-9 | |

| Record name | delta14-Triamcinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260149969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta14-Triamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.14-TRIAMCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779SU8O2KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

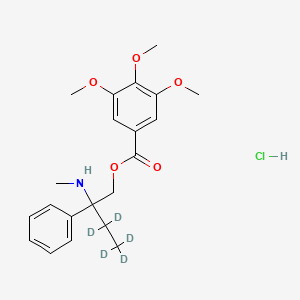

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)

![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)